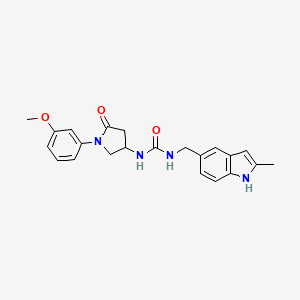

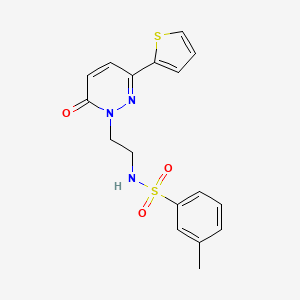

1-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)-3-((2-甲基-1H-吲哚-5-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

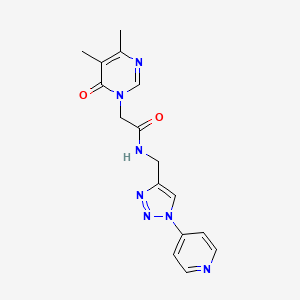

The compound "1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a urea derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activities. Urea derivatives are known for their roles as anticancer agents, enzyme inhibitors, and receptor antagonists .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the context of the provided papers, various urea derivatives have been synthesized for different purposes, such as anticancer activity, enzyme inhibition, and receptor antagonism . For instance, paper describes the synthesis of several urea derivatives by reacting tolyl isocyanate with primary and secondary amines. Although the specific synthesis of "1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is not detailed in the provided papers, the general synthetic approach would likely be similar.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers provided discuss the importance of the substitution pattern on the phenyl rings and the nature of the substituents for the activity of the compounds . For example, paper highlights the optimization of a lead compound by modifying various parts of the molecule, including the urea portion, to improve in vitro potency. The structure-activity relationship (SAR) studies help in understanding how different substituents affect the binding and activity of the compounds.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. Paper discusses the use of the protecting group di-(4-methoxyphenyl)methyl for urethanes and uridines, indicating that urea derivatives can be protected and deprotected to facilitate synthesis. The reactivity of the urea moiety can be exploited in different synthetic routes to obtain the desired derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds. Paper provides an example of quantum chemical calculations to predict molecular properties of urea derivatives, which can be used to infer their physical and chemical properties. The study of these properties is vital for the development of urea derivatives as therapeutic agents.

科学研究应用

尿素生物传感器和健康监测

尿素生物传感器在医疗诊断领域取得了重大进展,特别是用于监测生物液体中的尿素水平。这些生物传感器利用尿素酶进行尿素浓度的检测和定量,这对于诊断肾衰竭、泌尿道梗阻和肝病等各种健康状况至关重要。纳米材料和聚合物复合材料的最新进展提高了尿素生物传感器的灵敏度和耐用性,为临床诊断和研究目的提供了全面的信息 (Botewad 等,2021)。

医学中的尿素酶抑制剂

尿素酶抑制剂已成为治疗由产生尿素酶的细菌(如幽门螺杆菌和变形杆菌属)引起的胃和泌尿道感染的潜在治疗剂。尽管乙酰羟胺酸在临床上使用,但其严重的副作用促使人们寻找更安全、更有效的尿素酶抑制剂。包括羟肟酸、氨基膦酸酯和醌类在内的新化学类的探索突出了在药物开发中利用尿素酶抑制来解决与尿素酶活性相关的感染的持续努力 (Kosikowska & Berlicki,2011)。

尿素的环境影响

在农业实践中,尿素是农作物的重要氮源。然而,尿素使用对环境的影响,包括氮损失和温室气体排放,是一个令人担忧的问题。研究集中在尿素酶和硝化抑制剂上,作为减少尿素基肥料氮损失的策略,从而提高氮利用效率并最大程度地减少环境污染。这些抑制剂的应用对于可持续农业和环境保护至关重要 (Ray 等,2020)。

尿素的工业应用

尿素作为氢载体的作用为可持续和安全的能源供应提供了一条有希望的途径。尿素的属性包括无毒、稳定以及易于运输和储存,使其成为氢储存和燃料电池应用的可行候选者。探索尿素在能源技术中的潜力标志着向更可持续的能源解决方案转变,利用现有的尿素生产基础设施来获得环境和经济效益 (Rollinson 等,2011)。

属性

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-8-16-9-15(6-7-20(16)24-14)12-23-22(28)25-17-10-21(27)26(13-17)18-4-3-5-19(11-18)29-2/h3-9,11,17,24H,10,12-13H2,1-2H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHRFNCFBRYSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

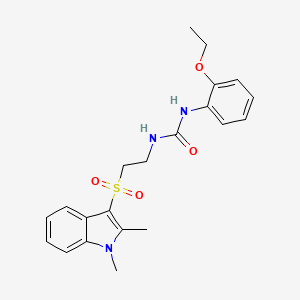

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)